

Bielschowskysin: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

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Compound of Interest

Compound Name: *Bielschowskysin*

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Abstract

Bielschowskysin is a structurally complex diterpene isolated from the Caribbean gorgonian octocoral *Pseudopterogorgia kallos*.^{[1][2][3][4]} Its unique molecular architecture, featuring a highly oxygenated hexacyclic system, and significant biological activities, including antiplasmodial and potent cytotoxic properties, have made it a subject of intense research.^{[1][2][3][4][5][6]} This document provides an in-depth technical overview of the elucidation of **Bielschowskysin**'s intricate structure and the determination of its stereochemistry. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in complex natural product chemistry.

Introduction

Natural products from marine organisms are a rich source of novel chemical scaffolds with potent biological activities. **Bielschowskysin**, first reported in 2004, is a prime example of such a molecule.^[5] It possesses a formidable structure characterized by an unprecedented tricyclo[9.3.0.02,10]tetradecane ring system and eleven stereocenters.^{[1][2][3]} Initial studies revealed its promising therapeutic potential, demonstrating strong *in vitro* cytotoxicity against small-cell lung and renal cancer cell lines, as well as antiplasmodial activity against *Plasmodium falciparum*.^{[2][3][5][6]} The structural complexity and significant bioactivity of

Bielschowskysin have rendered it a challenging and highly attractive target for total synthesis, which remains an ongoing endeavor in the chemical community.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

Structure Elucidation

The determination of **Bielschowskysin**'s structure was a non-trivial task that required a combination of modern spectroscopic techniques, ultimately culminating in confirmation by single-crystal X-ray diffraction.

Initial characterization of **Bielschowskysin** (1) began with a series of spectroscopic analyses.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) did not show a molecular ion peak. However, a fragment ion was observed at m/z 374.1368, corresponding to the loss of an acetic acid molecule ($[M - AcOH]^+$). This fragmentation suggested a molecular formula of $C_{22}H_{26}O_9$ for the parent molecule, which indicates ten degrees of unsaturation.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands at 3400 cm^{-1} (hydroxyl groups), 1739 cm^{-1} (ester and/or γ -lactone carbonyl), and 1657 cm^{-1} (carbon-carbon double bond), providing initial clues about the functional groups present in the molecule.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and ^{13}C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments were crucial in piecing together the carbon skeleton and the relative stereochemistry. The ^{13}C NMR spectrum in methanol-d4 revealed 22 distinct carbon signals, consistent with the proposed molecular formula.[\[1\]](#) While these experiments allowed for the identification of several structural fragments, including a lactone, an acetate, two isolated double bonds, and two cyclic hemiacetals, the complete connectivity of the highly complex and bridged ring system could not be unambiguously determined by NMR alone.[\[1\]](#)

Due to the limitations of NMR in fully defining the complex three-dimensional structure, single-crystal X-ray diffraction analysis was employed.[\[1\]](#) High-quality colorless crystals of **Bielschowskysin** were obtained by slow evaporation from a mixture of ethyl acetate and methanol.[\[1\]](#)

The X-ray analysis provided an unambiguous solution to the molecular structure, confirming the novel hexacyclic framework and the relative configuration of its ten chiral centers.[1][2] The analysis revealed the presence of a highly substituted and strained central cyclobutane ring, which is a key feature of the molecule's architecture.[1][5]

Stereochemistry

Bielschowskysin possesses a total of eleven stereocenters, leading to a large number of possible stereoisomers.

The relative stereochemistry of the ten chiral centers within the core structure was definitively established by the single-crystal X-ray diffraction analysis.[1][2] The determined relative configuration is 1S,2S,3S,6S,7S,8S,10S,11S,12R,13R.[1] Key correlations observed in the NOESY NMR spectrum were consistent with the solid-state conformation determined by X-ray crystallography, further corroborating the assigned relative stereochemistry in solution.[1]

While X-ray crystallography provided the relative arrangement of the atoms, the initial analysis was performed on a crystal that did not allow for the determination of the absolute configuration.[2] As of late 2025, the absolute stereochemistry of the naturally occurring enantiomer of **Bielschowskysin** has not been experimentally determined. The successful total synthesis of **Bielschowskysin** is anticipated to be the definitive method to establish its absolute configuration.[7]

Data Presentation

The following tables summarize the key quantitative data obtained during the structure elucidation of **Bielschowskysin**.

Table 1: Physicochemical and Spectroscopic Data for **Bielschowskysin**

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₆ O ₉	[1]
Appearance	Colorless crystalline solid	[1]
Melting Point	139–141 °C (decomposes)	[1]
Specific Rotation ([α] _{25D})	-17.3° (c 1.1, MeOH)	[1]
HREIMS (m/z)	374.1368 ([M - AcOH] ⁺ , calc'd. for C ₂₀ H ₂₂ O ₇ , 374.1366)	[1]
IR (thin film, cm ⁻¹)	3400, 1739, 1657, 1250, 1022	[1]

Table 2: Summary of Stereochemical Assignments for **Bielschowskysin**

Stereocenter	Relative Configuration	Status of Absolute Configuration
1	S	Undetermined
2	S	Undetermined
3	S	Undetermined
6	S	Undetermined
7	S	Undetermined
8	S	Undetermined
10	S	Undetermined
11	S	Undetermined
12	R	Undetermined
13	R	Undetermined
(C-?)†	Undetermined	Undetermined

†The eleventh stereocenter's specific location and configuration details were not fully elaborated in the initial reports.

Experimental Protocols

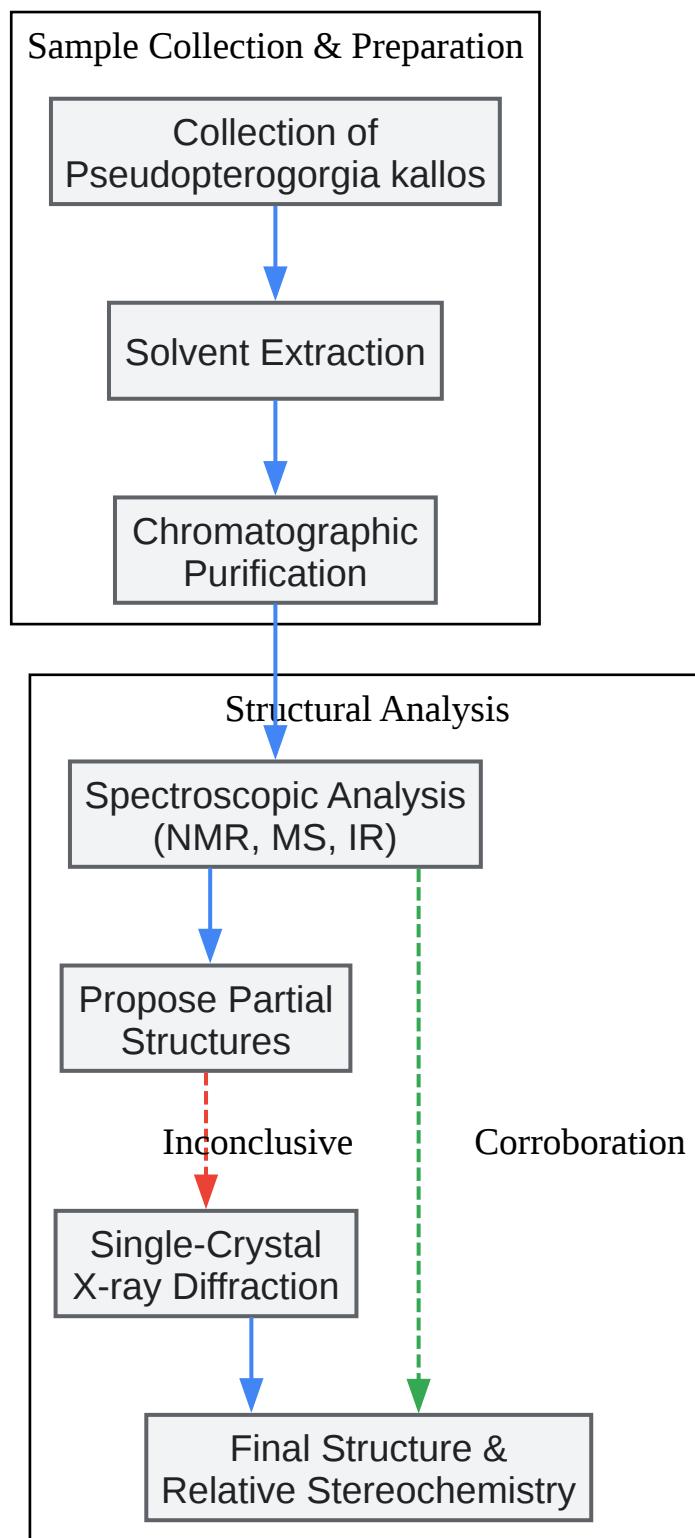
The following sections provide a generalized methodology for the key experiments involved in the isolation and structure elucidation of **Bielschowskysin**, based on standard laboratory practices in natural product chemistry.

- Extraction: The gorgonian octocoral *Pseudopterogorgia kallos* is collected and freeze-dried. The dried material is then exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (1:1).
- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, ethyl acetate, and water to separate compounds based on polarity. The fraction containing **Bielschowskysin** (typically the ethyl acetate fraction) is collected.
- Chromatography: The active fraction is further purified using a combination of chromatographic techniques. This usually involves multiple steps of silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate), followed by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase, to yield pure **Bielschowskysin**.
- NMR Spectroscopy: A sample of pure **Bielschowskysin** (~5-10 mg) is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃). ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Data is processed using appropriate software to assign proton and carbon signals and to determine through-bond and through-space correlations.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the molecule and its fragments, which is essential for molecular formula determination.
- IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer to identify key functional groups.

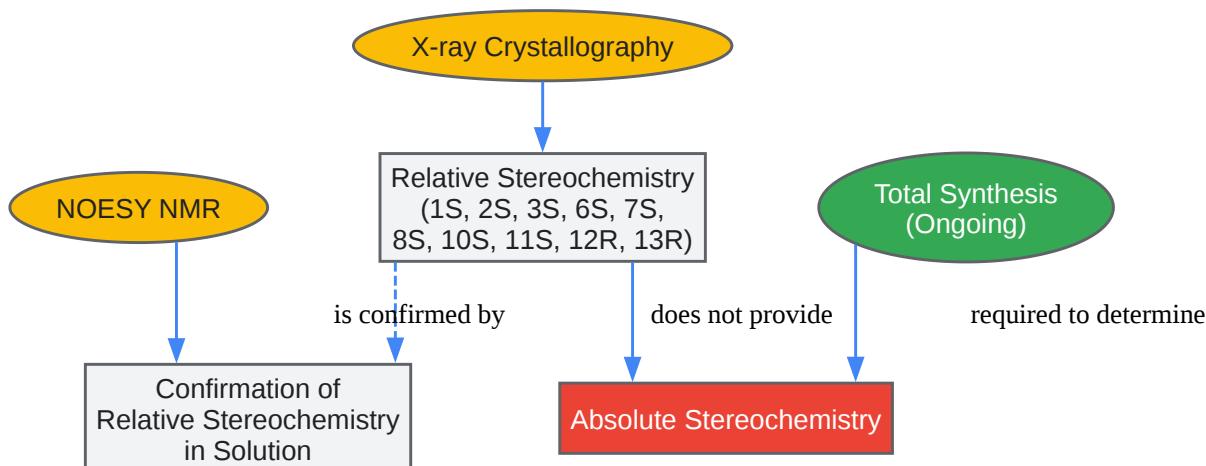
- Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of purified **Bielschowskysin** in an appropriate solvent system (e.g., ethyl acetate/methanol).[1] This process can take several days to weeks.[9][10]
- Data Collection: A single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. [9][10]
- Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map.[9][10] An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the experimentally observed pattern.[9]

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows in the study of **Bielschowskysin**.

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Caption: Workflow for **Bielschowskysin** Structure Elucidation.



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Caption: Logic for Stereochemistry Determination of **Bielschowskysin**.

Conclusion

The structural elucidation of **Bielschowskysin** stands as a testament to the power of modern analytical techniques in natural product chemistry. Through the synergistic application of spectroscopy and X-ray crystallography, a highly complex and unprecedented molecular architecture was unveiled. While its relative stereochemistry is now known with confidence, the determination of its absolute configuration awaits the completion of its total synthesis. The intricate structure and potent biological profile of **Bielschowskysin** will continue to inspire synthetic chemists and pharmacologists, driving innovation in both synthetic methodology and the development of new therapeutic agents.

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